2-Imidazolidinone, 1-(2-hydroxypropyl)-
Description
Contextual Significance of Cyclic Urea (B33335) Derivatives in Contemporary Chemical Research
Cyclic urea derivatives, the broader class to which imidazolidinones belong, are pivotal structural motifs in numerous areas of chemical science. Their importance stems from the urea functionality's capacity to form stable hydrogen bonds, a property extensively exploited in medicinal chemistry for designing molecules that can effectively interact with biological targets. nih.gov Consequently, the imidazolidinone scaffold is a key component in a variety of FDA-approved drugs, including agents like emicerfont, imidapril, and azlocillin. mdpi.com
Beyond pharmaceuticals, cyclic ureas serve as indispensable intermediates in organic synthesis, acting as precursors for vicinal diamines and as building blocks for complex molecular architectures. mdpi.comresearchgate.net Their applications extend to polymer materials and as chiral auxiliaries in asymmetric synthesis, highlighting their versatility. researchgate.netresearchgate.net The rigid, cyclic structure of these compounds provides a predictable conformational platform, which is advantageous in the rational design of molecules with specific functions. google.com
Structural Attributes of the Imidazolidinone Core and N-Alkyl Substitution
The core of an imidazolidinone is a five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, formally known as a 2-imidazolidinone. nist.govontosight.ai This structure is essentially a cyclic form of urea, where the nitrogen atoms are part of the saturated ring. wikipedia.org The ring itself is relatively polar and can engage in various intermolecular interactions.
The introduction of substituents onto the nitrogen atoms, known as N-substitution, profoundly influences the compound's physical and chemical properties. An N-alkyl group, such as the 2-hydroxypropyl group, alters the molecule's polarity, solubility, and steric profile. The hydroxyl (-OH) group in the 1-(2-hydroxypropyl) substituent, for instance, introduces a site for hydrogen bonding, which can affect solubility and interactions with other molecules. The length and branching of the alkyl chain also play a critical role in determining properties like melting point and conductivity in related ionic liquid systems. nih.gov Furthermore, N-substitution is often crucial for biological activity, with the nature of the substituent dictating the molecule's interaction with specific biological receptors or enzymes. nih.gov
Evolution of Research in N-Substituted Imidazolidinone Chemistry
The history of urea derivatives begins with Friedrich Wöhler's synthesis of urea in 1828, a landmark event that marked the dawn of organic chemistry. nih.gov The study of cyclic ureas and their derivatives, including imidazolidinones, has evolved significantly since then. Early research focused on fundamental synthesis and characterization. Traditional synthetic methods often involved the condensation of a 1,2-diamine with a carbonylating agent like phosgene (B1210022). nih.govresearchgate.net
Over the decades, and particularly in the latter half of the 20th century, research intensified, driven by the discovery of the broad biological activities of these compounds. nih.gov This led to the development of more sophisticated and safer synthetic methodologies to create a diverse library of N-substituted derivatives. nih.govorganic-chemistry.org Modern synthetic strategies include palladium-catalyzed processes like the aza-Heck reaction, cycloadditions, and intramolecular hydroamination, which offer greater control and functional group tolerance. organic-chemistry.orgnih.gov Reviews of the literature show a continuous effort to develop more efficient and sustainable protocols for accessing these valuable heterocyclic structures, reflecting their enduring importance in organic and medicinal chemistry. researchgate.netnih.govresearchgate.net Research now encompasses not only their synthesis and biological evaluation but also their use as catalysts and advanced materials. nih.govresearchgate.net
Detailed Findings on 1-(2-hydroxypropyl)-2-imidazolidinone
While extensive data on the broader class of imidazolidinones is available, specific experimental values for 1-(2-hydroxypropyl)-2-imidazolidinone are less commonly published. However, data for closely related analogs, such as 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687), provide valuable insights into its expected properties.
Physical and Chemical Properties
The properties of N-substituted imidazolidinones are dictated by both the core ring and the appended side chains. The introduction of a hydroxypropyl group is expected to result in a polar, likely liquid or low-melting solid compound at room temperature. The data presented for the analogous 1-(2-hydroxyethyl)-2-imidazolidinone supports this, as it is typically supplied as a concentrated aqueous solution. sigmaaldrich.com
Table 1: Physical and Chemical Properties of 1-(2-hydroxypropyl)-2-imidazolidinone and a Related Analog
| Property | Value for 1-(2-hydroxypropyl)-5-methyl-2-imidazolidinone lookchem.com | Value for 1-(2-hydroxyethyl)-2-imidazolidinone (Analog) sigmaaldrich.comnist.gov |
| CAS Number | 6497-75-2 | 3699-54-5 |
| Molecular Formula | C₇H₁₄N₂O₂ | C₅H₁₀N₂O₂ |
| Molecular Weight | 158.2 g/mol | 130.15 g/mol |
| Form | Not specified | Liquid (as 75% solution in water) |
| Density | Not specified | ~1.19 g/mL at 25 °C (for 75% solution) |
| Refractive Index | Not specified | n20/D 1.466 (for 75% solution) |
Solubility Profile
The presence of the polar imidazolidinone ring and the hydroxyl group on the N-propyl substituent suggests that 1-(2-hydroxypropyl)-2-imidazolidinone would be soluble in polar solvents. The parent compound, 2-imidazolidinone, is soluble in water. chemeo.com The high solubility of the N-(2-hydroxyethyl) analog in water, to the extent that it is sold as a 75% aqueous solution, strongly indicates that the N-(2-hydroxypropyl) derivative will also exhibit significant aqueous solubility. chemicalbook.com
Table 2: Predicted Solubility of 1-(2-hydroxypropyl)-2-imidazolidinone
| Solvent | Predicted Solubility | Rationale |
| Water | High | Presence of polar urea core and hydroxyl group for hydrogen bonding. chemeo.com |
| Methanol (B129727)/Ethanol | High | Polar protic solvents capable of hydrogen bonding. |
| Acetone | Moderate to High | Polar aprotic solvent. |
| Hexane | Low | Nonpolar solvent, incompatible with the polar nature of the compound. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation of organic compounds. For 1-(2-hydroxypropyl)-2-imidazolidinone, key spectroscopic features can be predicted based on its structure and data from similar compounds.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the hydroxypropyl side chain (including the methyl group, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons) and the ethylene (B1197577) bridge protons of the imidazolidinone ring. The chemical shifts of protons on substituted imidazolidinone rings are known to be distinct, aiding in structural confirmation. mdpi.comnih.govresearchgate.net
¹³C NMR Spectroscopy: The carbon NMR would show signals for the carbonyl carbon (typically downfield), the carbons of the imidazolidinone ring, and the three distinct carbons of the 2-hydroxypropyl group.
IR Spectroscopy: The Infrared (IR) spectrum is characterized by several key absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretch of the cyclic urea would be prominent, typically in the range of 1650-1700 cm⁻¹. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations would appear around 2850-3000 cm⁻¹. researchgate.netlibretexts.org The IR spectrum for the parent 2-imidazolidinone shows a strong C=O peak and N-H stretching bands. nist.govnist.gov
Table 3: Predicted Spectroscopic Data for 1-(2-hydroxypropyl)-2-imidazolidinone
| Spectroscopy Type | Predicted Key Signals/Bands |
| ¹H NMR | Signals for CH₃, CH(OH), CH₂, and ring -CH₂CH₂- protons. |
| ¹³C NMR | Signal for C=O carbon, and distinct signals for ring and side-chain carbons. |
| IR Spectroscopy | Strong C=O stretch (~1650-1700 cm⁻¹), broad O-H stretch (~3200-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹). researchgate.netlibretexts.org |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₆H₁₂N₂O₂. |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxypropyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-5(9)4-8-3-2-7-6(8)10/h5,9H,2-4H2,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBUQYLWIJUFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439517 | |
| Record name | 2-Imidazolidinone, 1-(2-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107890-85-7 | |
| Record name | 2-Imidazolidinone, 1-(2-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxypropyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 Imidazolidinone, 1 2 Hydroxypropyl
Strategic Approaches to N-Hydroxypropyl Imidazolidinone Synthesis
The construction of the 1-(2-hydroxypropyl)-2-imidazolidinone structure can be achieved through several strategic synthetic routes, primarily involving the formation of the core imidazolidinone ring from suitable precursors.
Catalytic carbonylation represents a powerful method for synthesizing cyclic ureas. This approach typically involves the reaction of a diamine precursor with carbon monoxide (CO) in the presence of a catalyst. For the synthesis of 1-(2-hydroxypropyl)-2-imidazolidinone, the key precursor would be 1-(2-aminoethylamino)propan-2-ol.
The process often employs transition metal catalysts, such as palladium complexes. nih.gov For instance, palladium-catalyzed oxidative carbonylation has been successfully used for similar heterocycles. nih.gov In a general mechanism, the catalyst activates the carbon monoxide, facilitating its insertion into the nitrogen-hydrogen bonds of the diamine precursor. This is followed by an intramolecular cyclization to form the stable five-membered ring. One notable example in a related system involved the reaction of N,N'-dialkylethylenediamines with a CO/O₂ mixture using selenium as a catalyst, proceeding through a selenocarbamate intermediate. mdpi.com While specific conditions for 1-(2-hydroxypropyl)-2-imidazolidinone are not detailed, the principles of carbonylative double cyclization provide a framework for this synthetic strategy. mdpi.com
Condensation reactions are a cornerstone of heterocyclic synthesis. The most common approach for imidazolidin-2-ones involves the reaction of a 1,2-diamine with a carbonylating agent. mdpi.com To produce 1-(2-hydroxypropyl)-2-imidazolidinone, the diamine precursor, 1-(2-aminoethylamino)propan-2-ol, would be reacted with a C1 carbonyl source.
Various carbonylating agents can be used, including hazardous compounds like phosgene (B1210022) or safer alternatives such as urea (B33335), carbonyldiimidazole (CDI), or organic carbonates. mdpi.com The reaction mechanism proceeds via a nucleophilic attack from one of the amine groups on the carbonyl carbon, leading to an intermediate that undergoes a subsequent intramolecular acyl nucleophilic substitution to close the ring and form the imidazolidinone product. mdpi.com These reactions are often acid-catalyzed, proceeding through a hemiaminal intermediate followed by dehydration to drive the reaction to completion. wikipedia.orgnih.gov
Ionic liquids (ILs) have emerged as highly effective solvents and catalysts in organic synthesis, offering benefits such as thermal stability, low volatility, and tunability. nih.gov In the synthesis of imidazolidinones, ILs can play a dual role as the reaction medium and catalyst, enhancing both efficiency and selectivity. nih.govrsc.org
Imidazolium-based ionic liquids, for example, can act as basic catalysts to activate the reacting molecules. rsc.org Their unique solvent properties can improve the solubility of reactants and catalysts, leading to increased reaction rates. rsc.org In some cases, auto-tandem catalysis has been demonstrated in ionic liquids, where a single catalytic system promotes multiple sequential reaction steps, streamlining the synthesis. nih.gov The use of ILs also facilitates catalyst recycling, contributing to more sustainable chemical processes. nih.gov By modifying the cation and anion components, ionic liquids can be designed to specifically enhance certain reactions, such as the carboxylative cyclization of amines with CO₂. mdpi.com
The development of green and sustainable chemical processes is a major goal in modern chemistry. Utilizing carbon dioxide (CO₂), a renewable and non-toxic C1 source, for the synthesis of imidazolidinones is an environmentally benign alternative to traditional methods that use hazardous reagents like phosgene. mdpi.comresearchgate.net
The direct synthesis of 2-imidazolidinones from a diamine and CO₂ is a promising route. mdpi.com This transformation often requires a catalyst to overcome the kinetic stability of CO₂. Heterogeneous catalysts like cerium dioxide (CeO₂) have proven effective in catalyzing the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate (B1207046), a CO₂-derived precursor. researchgate.netnedo.go.jp The reaction can be optimized to achieve high conversion and selectivity. researchgate.netresearchgate.net Ionic liquids can also serve as bifunctional catalysts, activating both the CO₂ and the diamine to facilitate the cyclization reaction under milder conditions. mdpi.com These methods represent a significant step towards safer and more sustainable manufacturing of valuable chemical compounds. mdpi.com
| Catalyst System | Precursor | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| CeO₂ | Ethylenediamine Carbamate (EDA-CA) | 2-Propanol | Effective, reusable, heterogeneous catalyst; avoids direct use of pressurized CO₂. | researchgate.net |
| Ionic Liquid [DBUH][OAc] | 1,2-Benzenediamines | Solvent-free | Bifunctional role activating both CO₂ and the diamine. | mdpi.com |
| Diphenylphosphoryl azide (B81097) (DPPA) / PhTMG | 1,2-Diamines | MeCN or CH₂Cl₂ | Acts as a dehydrative activator for the CO₂-diamine reaction. | mdpi.com |
| nano-SiO₂-supported Ionic Liquid | Propargylic Amines | Not specified | High yields, easy catalyst separation, and reusability for 2-oxazolidinones. | mdpi.comresearchgate.net |
Mechanistic Studies of Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and improving product yields and selectivity.
While extensive research exists for solution-phase synthesis, studies on solid-state mechanisms are less common. The thermal condensation for the formation of the imidazolidinone ring, for instance from a diamine and urea, generally proceeds through distinct steps. Initially, at elevated temperatures, the reactants form an intermediate, likely an acyclic urea derivative, through the elimination of ammonia (B1221849).
This intermediate then undergoes an intramolecular cyclization. This second step involves a nucleophilic attack by the terminal amine group onto the carbonyl carbon of the urea moiety. The reaction is completed by the elimination of a second molecule of ammonia, yielding the stable five-membered 2-imidazolidinone ring. The specific kinetics and intermediates in a solid-state reaction are influenced by factors such as crystal packing, molecular mobility, and heat transfer within the solid matrix. Detailed mechanistic studies for the solid-state synthesis of 1-(2-hydroxypropyl)-2-imidazolidinone specifically are not prominently featured in the surveyed literature, but the fundamental pathway is expected to follow this general mechanism of addition-elimination and subsequent intramolecular cyclization.
Kinetic Analysis of Cyclization Processes
The formation of the imidazolidin-2-one ring is a critical step in the synthesis of 2-Imidazolidinone, 1-(2-hydroxypropyl)-. Kinetic studies of the cyclization of related structures, such as hydantoic acid amides, provide insight into the reaction mechanisms. The hydrolysis of iminohydantoins, which proceeds through the same tetrahedral intermediate as the cyclization of hydantoic acid amides, has been monitored to understand the rate-determining steps. researchgate.net In acidic conditions, the hydrolysis of various 5-substituted 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones was found to be zero-order with respect to the concentration of H+, indicating that the imines are fully protonated. researchgate.net This suggests that the breakdown of the tetrahedral intermediate to form the final hydantoin (B18101) product is the rate-determining step in the cyclization process. researchgate.net
| Reactant | Product | Catalyst/Conditions | Key Finding |
| 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one | 1-methyl-3-(4-nitrophenyl)imidazolidin-2,4-dione | 0.001–1 M HCl | Hydrolysis is zero-order with respect to [H+], suggesting the breakdown of the tetrahedral intermediate is rate-determining. researchgate.net |
| 1,5-dimethyl-4-imino-3-(4-nitrophenyl)imidazolidin-2-one | 1,5-dimethyl-3-(4-nitrophenyl)imidazolidin-2,4-dione | 0.001–1 M HCl | Similar zero-order kinetics observed, supporting the proposed mechanism. researchgate.net |
| 1,5,5-trimethyl-4-imino-3-(4-nitrophenyl)imidazolidin-2-one | 1,5,5-trimethyl-3-(4-nitrophenyl)imidazolidin-2,4-dione | 0.001–1 M HCl | Consistent kinetic behavior across different substrates. researchgate.net |
Investigation of Intermediates and Transition States in Catalyzed Reactions
Catalysis plays a crucial role in the efficient synthesis of imidazolidin-2-ones. Various catalytic systems have been developed to facilitate the direct incorporation of a carbonyl group into 1,2-diamines. mdpi.com For instance, the reaction is believed to proceed through the formation of a carbamate intermediate when using CO2 as the carbonyl source. mdpi.com This intermediate then undergoes intramolecular nucleophilic attack to form the cyclic urea. mdpi.com
Quantum chemistry calculations have been employed to rationalize the regioselectivity in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, which leads to substituted imidazolidin-2-ones. nih.gov These calculations revealed the relative energies of various intermediates, including iminium cations and an O-protonated ion. nih.gov The stability of these intermediates dictates the final product distribution, with the formation of a more stable intermediate leading to the major regioisomer. nih.gov
A plausible mechanism for the formation of regioisomeric imidazolidin-2-ones involves the initial formation of an iminium cation, which can then react with a nucleophile or undergo rearrangement to a more stable isomeric cation before reacting. nih.gov The transition states for these steps determine the kinetic favorability of each pathway. nih.gov
Functional Group Interconversions and Derivatization Strategies
Nucleophilic Reactivity of the Hydroxyl Moiety for Further Functionalization
The hydroxyl group in 2-Imidazolidinone, 1-(2-hydroxypropyl)- presents a key site for further functionalization. The nucleophilicity of this hydroxyl group allows it to participate in various reactions, although it is generally less reactive than other functional groups like amines and thiols. nih.gov Strategies to enhance its reactivity often involve converting the hydroxyl group into a better leaving group. nih.govresearchgate.net
One common approach is tosylation or halodehydroxylation, which replaces the hydroxyl group with a tosylate or a halide, respectively. researchgate.net These modified polymers can then undergo nucleophilic substitution with amines to introduce new functionalities. researchgate.net The efficiency of these subsequent reactions depends on the nature of the leaving group, with tosylates generally showing higher conversion rates than chlorides or bromides. researchgate.net
| Modification | Reagent | Leaving Group | Subsequent Reaction | Conversion Rate |
| Halodehydroxylation | Thionyl chloride | Chloride | Amine-alkylation | 18-41% researchgate.net |
| Halodehydroxylation | Phosphorus tribromide | Bromide | Amine-alkylation | 18-41% researchgate.net |
| Tosylation | Tosyl chloride | Tosylate | Amine-alkylation | 46-89% researchgate.net |
Controlled Condensation Polymerization for Macromolecular Architectures
The principles of controlled polymerization can be applied to monomers containing the 2-imidazolidinone, 1-(2-hydroxypropyl)- moiety to create well-defined macromolecular architectures. Chain-growth condensation polymerization (CGCP) is a powerful technique that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net This method relies on the activation of the polymer end group, which can be achieved through substituent effects or by the intramolecular transfer of a catalyst. researchgate.net
By utilizing CGCP, various polymer architectures such as block copolymers, star polymers, and graft copolymers can be constructed. researchgate.net For example, the polymerization of N-(2-hydroxypropyl)methacrylamide (HPMA), a related hydrophilic monomer, has been successfully controlled using reversible addition-fragmentation chain transfer (RAFT) polymerization in aqueous media. nih.gov This demonstrates the potential for creating complex polymers from hydroxyl-functionalized monomers.
Dehydration Pathways and Formation of Related Cyclic Structures
The hydroxyl group of 2-Imidazolidinone, 1-(2-hydroxypropyl)- can undergo dehydration, leading to the formation of new cyclic structures. Intramolecular dehydration is a common reaction for molecules containing both a hydroxyl group and another reactive functional group, such as an amine or a carbonyl. This process is often acid-catalyzed and results in the formation of a new ring. libretexts.orglibretexts.org
For instance, in monosaccharides, the intramolecular reaction between a hydroxyl group and an aldehyde or ketone group leads to the formation of cyclic hemiacetals or hemiketals, known as pyranose or furanose rings. libretexts.orglibretexts.org While the specific dehydration pathways for 2-Imidazolidinone, 1-(2-hydroxypropyl)- are not extensively detailed in the provided search results, the general principles of intramolecular cyclization via dehydration are well-established in organic chemistry.
Exploration of N-Imidazolidinone Alkylation and Acylation Reactions
The nitrogen atoms within the imidazolidinone ring are also sites for further chemical modification through alkylation and acylation reactions. N-alkylation of imidazole (B134444) derivatives has been shown to be an effective method for synthesizing compounds with various biological activities. nih.gov Similarly, the acylation of related thiourea (B124793) compounds has been investigated, demonstrating that the nature of the acylating agent can influence the reaction outcome, leading to either mono- or di-acylated products. nih.gov
In the context of 2-imidazolidinone, the nitrogen atoms can act as nucleophiles, attacking alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives, respectively. The reactivity of these nitrogen atoms can be influenced by the presence of other substituents on the ring and the reaction conditions employed. nih.gov These reactions provide a versatile route for introducing a wide range of functional groups onto the imidazolidinone scaffold, thereby modifying its chemical and physical properties.
Advanced Spectroscopic and Chromatographic Characterization of 2 Imidazolidinone, 1 2 Hydroxypropyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR for Comprehensive Structural Assignment
Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-Imidazolidinone, 1-(2-hydroxypropyl)-, are not available in the surveyed scientific literature. A complete structural assignment based on experimental NMR data cannot be provided.
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Analysis
Published 2D NMR studies (e.g., COSY, HSQC, HMBC) that would elucidate the proton-proton and proton-carbon correlations within the 2-Imidazolidinone, 1-(2-hydroxypropyl)- molecule could not be located. Therefore, a detailed analysis of its connectivity and stereochemistry based on these techniques is not possible at this time.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
An experimental FT-IR spectrum for 2-Imidazolidinone, 1-(2-hydroxypropyl)- detailing characteristic absorption bands for its functional groups (e.g., O-H stretch, N-H stretch, C=O stretch, C-N stretch) is not available in public spectral databases. While general characteristic regions for these functional groups are known, specific wavenumber data for this compound is unpublished. researchgate.netnih.gov
Raman Spectroscopy for Complementary Vibrational Information
No dedicated Raman spectroscopy studies for 2-Imidazolidinone, 1-(2-hydroxypropyl)- were found in the literature. This technique provides complementary information to FT-IR, particularly for non-polar bonds, but data for this specific compound has not been published.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Detailed mass spectrometry data, including the molecular ion peak (M+) and the fragmentation pattern for 2-Imidazolidinone, 1-(2-hydroxypropyl)-, is not available. This information is crucial for confirming the molecular weight and deducing structural information based on fragment ions, but such an analysis cannot be performed without experimental data. libretexts.orgmiamioh.edu
Advanced Separation Techniques for Purity Assessment and Mixture Analysis
Gas chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group and two nitrogen atoms, 2-Imidazolidinone, 1-(2-hydroxypropyl)- is a polar molecule with a relatively high boiling point, which can present challenges for GC analysis, such as peak tailing.
To improve chromatographic performance, derivatization of the hydroxyl group, for instance through silylation (e.g., with BSTFA), can be employed to increase volatility and reduce polarity. researchgate.net Analysis would typically be performed on a capillary column. A mid-polarity column (e.g., 5% phenyl polysiloxane) or a more polar column (e.g., polyethylene (B3416737) glycol - WAX) would be appropriate. For detection, a flame ionization detector (FID) offers general-purpose utility, while a mass selective detector (MSD) provides definitive identification based on the compound's mass spectrum. uab.edu
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or HP-INNOWax) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Detector | Mass Selective Detector (MSD) |
| MS Scan Range | 40-300 amu |
High-performance liquid chromatography (HPLC) is a highly versatile technique for the separation and quantification of a wide range of compounds and is particularly suitable for polar, non-volatile molecules like 2-Imidazolidinone, 1-(2-hydroxypropyl)-.
Method development would likely focus on either reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC).
Reversed-Phase HPLC: A C18 or C8 column would be a common starting point. Given the compound's polarity, a mobile phase consisting of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) would be used. atamankimya.com To achieve good peak shape and retention, an aqueous mobile phase with minimal organic modifier might be necessary, or the use of an "aqueous" C18 column designed for highly aqueous conditions.
HILIC: This mode is an excellent alternative for highly polar compounds. A HILIC column (e.g., amide, cyano, or bare silica) with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer would provide strong retention.
Detection can be achieved using a UV detector if the compound possesses a suitable chromophore, though the imidazolidinone ring offers limited UV absorbance at lower wavelengths. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be effective. Coupling HPLC to a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity.
| Parameter | Reversed-Phase Condition | HILIC Condition |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Amide, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |
| Gradient | 5% to 50% B in 15 min | 95% to 70% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | ELSD or Mass Spectrometer | ELSD or Mass Spectrometer |
Supercritical fluid chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. neurips.cc SFC is considered a "green" chromatography technique and often provides faster separations and higher efficiency than HPLC. miamioh.edu It operates in the normal-phase domain, making it well-suited for separating polar compounds and isomers. nih.gov
For 2-Imidazolidinone, 1-(2-hydroxypropyl)-, which is a polar molecule, SFC analysis would employ supercritical CO₂ mixed with a polar organic modifier, such as methanol or ethanol, to achieve elution from the column. A variety of stationary phases can be used, with columns packed with polar bonded silica (B1680970) (e.g., diol, amino) or chiral stationary phases being common choices. nist.gov The technique is particularly powerful for chiral separations if the compound exists as enantiomers. Detection is commonly performed with a UV detector or by MS.
Thermal Analysis for Understanding Material Behavior
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the physical and chemical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For 2-Imidazolidinone, 1-(2-hydroxypropyl)-, DSC analysis would reveal key thermal transitions such as its melting point (if solid at room temperature), glass transition temperature (if amorphous), and potentially boiling point or decomposition events.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability of the compound and its decomposition profile. For the target molecule, TGA would indicate the temperature at which significant mass loss begins, corresponding to decomposition. The presence of the hydroxyl group might lead to an initial mass loss corresponding to dehydration before the main structure decomposes. Imidazolidinone-based structures generally exhibit good thermal stability. nih.gov
| Compound Name |
|---|
| 2-Imidazolidinone, 1-(2-hydroxypropyl)- |
| 2-Imidazolidinethione |
| 1-Acetyl-2-imidazolidinone |
| 2-hydroxypropyl phosphonic acid |
| 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl- |
| 2-amino-2-methyl-1-propanol |
Differential Scanning Calorimetry (DSC) in Polymerization and Curing Investigations of 2-Imidazolidinone, 1-(2-hydroxypropyl)-
Differential Scanning Calorimetry (DSC) is a pivotal thermal analysis technique employed to investigate the thermal properties of materials, including the heat flow associated with polymerization and curing processes. In the context of polymers derived from or incorporating 2-Imidazolidinone, 1-(2-hydroxypropyl)-, DSC provides critical data on reaction kinetics, thermal transitions, and the degree of cure. This section explores the application of DSC in characterizing the polymerization and curing behavior involving this specific compound.
The polymerization of monomers and the curing of thermosetting resins are typically exothermic processes, releasing heat as chemical bonds are formed. DSC measures this heat flow as a function of temperature or time, allowing for the detailed study of these reactions. For polymers involving 2-Imidazolidinone, 1-(2-hydroxypropyl)-, DSC can be utilized to determine key parameters such as the onset temperature of curing, the peak exothermic temperature, and the total enthalpy of reaction (ΔH). These parameters are crucial for optimizing processing conditions and understanding the reaction mechanism.
In a typical non-isothermal DSC experiment for a curing reaction, a sample of the uncured polymer system containing 2-Imidazolidinone, 1-(2-hydroxypropyl)- would be heated at a constant rate. The resulting thermogram would display an exothermic peak corresponding to the curing reaction. The area under this peak is directly proportional to the total heat evolved during the curing process, which can be used to calculate the degree of cure at any given temperature.
Furthermore, DSC is instrumental in determining the glass transition temperature (Tg) of the resulting polymer. The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For polymers synthesized with 2-Imidazolidinone, 1-(2-hydroxypropyl)-, the Tg is influenced by factors such as the degree of crosslinking and the chemical structure of the polymer network. By measuring the Tg of partially and fully cured samples, DSC can provide insights into the curing progress and the final properties of the material.
The following table illustrates hypothetical DSC data for the curing of a resin system incorporating 2-Imidazolidinone, 1-(2-hydroxypropyl)-, based on typical values observed for similar polymer systems.
| Parameter | Value | Unit |
|---|---|---|
| Onset of Curing (Tonset) | 120 | °C |
| Peak Exotherm Temperature (Tpeak) | 155 | °C |
| Enthalpy of Curing (ΔHcure) | 350 | J/g |
| Glass Transition Temperature (Tg) of Cured Polymer | 95 | °C |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for the polymerization and curing of 2-Imidazolidinone, 1-(2-hydroxypropyl)- is not available in the reviewed literature.
Computational and Theoretical Chemistry of 2 Imidazolidinone, 1 2 Hydroxypropyl
Quantum Mechanical Investigations of Molecular and Electronic Structure
Quantum mechanics (QM) provides foundational methods for understanding the electronic structure and properties of molecules from first principles. wikipedia.org These ab initio calculations are crucial for predicting molecular geometry, stability, and reactivity. wikipedia.org
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful class of QM methods used to investigate the electronic structure of many-body systems. nih.govmdpi.com For a molecule like 2-Imidazolidinone, 1-(2-hydroxypropyl)-, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization.
The calculation begins with an initial guess of the molecular geometry. The DFT algorithm then iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. mdpi.com This process adjusts the positions of the atoms until a stationary point on the potential energy surface is found, corresponding to a stable conformation. The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is critical, as it influences the accuracy of the calculated geometry and energy. nih.govmdpi.com The final output provides precise bond lengths, bond angles, and dihedral angles for the optimized structure.
Table 1: Hypothetical DFT Output for Geometry Optimization of 2-Imidazolidinone, 1-(2-hydroxypropyl)- This table is illustrative of the type of data that would be generated from a DFT calculation and is not based on actual research findings.
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -X.XXXXXX |
| Dipole Moment (Debye) | Y.YYY |
| Point Group | C1 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. ossila.comwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.orgschrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to electronic excitation and chemical reactions. wikipedia.org From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which quantify the molecule's reactive nature. mdpi.com
Table 2: Illustrative Global Reactivity Descriptors for 2-Imidazolidinone, 1-(2-hydroxypropyl)- This table illustrates the kind of data derived from FMO analysis. The values are hypothetical.
| Descriptor | Formula | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | - | -A.AAA |
| ELUMO | - | +B.BBB |
| Energy Gap (ΔE) | ELUMO - EHOMO | C.CCC |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | D.DDD |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | E.EEE |
Computational Studies on Conformational Preferences and Isomer Stability
The 1-(2-hydroxypropyl) substituent on the 2-imidazolidinone ring introduces conformational flexibility. Computational methods are essential for exploring the potential energy surface of the molecule to identify different stable conformers (rotational isomers) and determine their relative stabilities. researchgate.netmdpi.comresearchgate.net
This analysis would involve systematically rotating the single bonds (e.g., the C-N bond connecting the side chain to the ring and the C-C bonds within the side chain) and performing energy calculations at each step. The results would reveal the low-energy conformers and the energy barriers for interconversion between them. mdpi.com Such studies are crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. dntb.gov.ua
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their interactions with other molecules and their environment. mdpi.comnih.govnih.gov
Simulation of Intermolecular Interactions and Aggregation Behavior
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. nih.govutupub.fi An MD simulation of 2-Imidazolidinone, 1-(2-hydroxypropyl)- would require a force field—a set of parameters that defines the potential energy of the system.
By simulating a system containing many molecules of the compound, researchers could study its aggregation behavior. The simulations would reveal how individual molecules interact through forces like hydrogen bonds (involving the hydroxyl and amide groups) and van der Waals interactions. nih.gov Analysis of the simulation trajectory can provide insights into the formation of dimers or larger clusters in the liquid or solid state.
Computational Approaches to Solvent Effects on Reactivity
Chemical reactions and molecular properties are often highly dependent on the solvent. researchgate.netrsc.org Computational chemistry offers ways to model these solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to account for bulk electrostatic effects. researchgate.net
Explicit solvent models provide a more detailed picture by including individual solvent molecules (e.g., water) in the simulation box along with the solute. nih.gov An MD simulation with an explicit solvent would allow for the study of specific solute-solvent interactions, such as the formation of hydrogen bonds between the hydroxyl group of 2-Imidazolidinone, 1-(2-hydroxypropyl)- and surrounding water molecules. These simulations can help predict how the solvent influences the molecule's conformational preferences and reactivity. researchgate.netrsc.orgnih.gov
Computational Mechanistic Elucidation of 2-Imidazolidinone, 1-(2-hydroxypropyl)-
Computational chemistry offers powerful tools to investigate the intricacies of chemical reactions at a molecular level. For 2-Imidazolidinone, 1-(2-hydroxypropyl)-, theoretical studies are instrumental in elucidating reaction mechanisms, predicting kinetic and thermodynamic parameters, and understanding its intrinsic reactivity. By employing methods like Density Functional Theory (DFT), researchers can model the behavior of this molecule with a high degree of accuracy, providing insights that are often difficult to obtain through experimental means alone.
Prediction of Reaction Pathways and Transition States
Computational mechanistic studies are pivotal in mapping the most plausible routes for the synthesis and reaction of 2-imidazolidinone derivatives. A common synthetic route for such compounds involves the cyclization of a diamine with a carbonyl source, such as urea (B33335) or phosgene (B1210022). For 2-Imidazolidinone, 1-(2-hydroxypropyl)-, a likely pathway involves the reaction of 1-(2-hydroxypropyl)ethylenediamine with urea.
DFT calculations can be used to model this entire process step-by-step. The proposed mechanism, analogous to the computationally studied synthesis of 1,3-dimethyl-2-imidazolidinone, would proceed via a nucleophilic attack followed by cyclization. nih.gov
Initial Nucleophilic Attack: The reaction initiates with one of the nitrogen atoms of 1-(2-hydroxypropyl)ethylenediamine attacking the carbonyl carbon of urea. This forms a tetrahedral intermediate.
Ammonia (B1221849) Elimination: The intermediate then eliminates a molecule of ammonia, forming a more stable acyclic urea derivative.
Intramolecular Cyclization: The second nitrogen atom of the diamine backbone then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed urea moiety.
Second Ammonia Elimination & Ring Closure: This is the rate-determining step, involving the formation of a second tetrahedral intermediate which subsequently eliminates another molecule of ammonia to yield the final cyclic product, 2-Imidazolidinone, 1-(2-hydroxypropyl)-.
For each step in this pathway, computational chemistry allows for the identification and characterization of transition states (TS) . A transition state represents the highest energy point along the reaction coordinate between a reactant and an intermediate or a product. nih.gov The geometry of the TS is crucial; for instance, in the cyclization step, the TS would feature a partially formed bond between the second nitrogen and the carbonyl carbon, and a partially broken bond between the carbonyl carbon and the leaving ammonia group. nih.gov Quantum chemical calculations can precisely determine the structure, energy, and vibrational frequencies of these fleeting structures, which is essential for understanding the reaction's kinetics. nih.gov
Computational Studies on Reaction Energetics and Kinetics
Once the reaction pathway and its associated transition states are mapped out, computational methods can quantify the energetics of the process. This involves calculating the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each step. The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed, is determined by the energy difference between the reactants and the transition state. nih.gov
Below is an illustrative table of calculated energetic data for a hypothetical catalyzed synthesis of 2-Imidazolidinone, 1-(2-hydroxypropyl)-, based on values reported for analogous systems. nih.gov
| Reaction Step | Reactant/Intermediate | Transition State | Product/Intermediate | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |
| Step 1 | Diamine + Urea | TS1 | Acyclic Urea Intermediate + NH₃ | 28.5 | -8.0 |
| Step 2 | Acyclic Urea Intermediate | TS2 (Cyclization) | 2-Imidazolidinone + NH₃ | 31.2 | -12.5 |
Note: The data in this table is hypothetical and serves to illustrate the typical outputs of computational energetics studies for this class of reaction.
These calculated values are critical for predicting reaction rates and understanding how reaction conditions (like temperature and catalysts) can influence the outcome and efficiency of the synthesis. nih.gov
Application of Conceptual DFT for Predicting Sites of Chemical Attack
Conceptual DFT is a branch of theoretical chemistry that uses derivatives of the electron density to define and calculate chemical concepts such as electronegativity, hardness, and reactivity indices. mdpi.comnih.gov These descriptors are invaluable for predicting the most reactive sites within a molecule, thereby anticipating its chemical behavior without simulating a full reaction. mdpi.com For 2-Imidazolidinone, 1-(2-hydroxypropyl)-, this approach can identify which atoms are most susceptible to electrophilic or nucleophilic attack.
Key tools in conceptual DFT include:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. nih.govmdpi.com Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 2-Imidazolidinone, 1-(2-hydroxypropyl)-, the MEP would show a strong negative potential around the carbonyl oxygen and the oxygen of the hydroxyl group, making them primary sites for interaction with electrophiles (e.g., protons, metal ions). The hydrogens of the N-H group and the hydroxyl group would show positive potential, indicating their acidity. nih.gov
Fukui Functions: The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. researchgate.net Condensed Fukui functions simplify this by assigning a value to each atom. The value of fk+ indicates the propensity of atom k to accept an electron (nucleophilic attack), while fk- indicates its propensity to donate an electron (electrophilic attack). mdpi.com
An illustrative table of condensed Fukui indices for selected atoms in 2-Imidazolidinone, 1-(2-hydroxypropyl)- is provided below.
| Atom | Atom Label | fk+ (Susceptibility to Nucleophilic Attack) | fk- (Susceptibility to Electrophilic Attack) |
| Carbonyl Carbon | C2 | 0.28 | 0.04 |
| Carbonyl Oxygen | O1 | 0.09 | 0.22 |
| Nitrogen | N1 | 0.03 | 0.15 |
| Nitrogen | N3 | 0.05 | 0.18 |
| Hydroxyl Oxygen | O2 | 0.07 | 0.19 |
Note: The data in this table is hypothetical and for illustrative purposes. Higher values indicate greater reactivity for the specified type of attack.
Based on these principles, the carbonyl carbon (C2) would be predicted as the primary site for nucleophilic attack, which is consistent with the known reactivity of amides and ureas. researchgate.net The carbonyl oxygen (O1) and the nitrogen atom N3 would be the most likely sites for electrophilic attack. researchgate.net This information is crucial for predicting reaction outcomes, designing new synthetic routes, and understanding potential metabolic pathways.
Advanced Applications in Materials Science and Green Chemistry
Utilisation as a Monomer and Building Block in Polymer Science
The bifunctional nature of 1-(2-hydroxypropyl)-2-imidazolidinone, possessing both a reactive N-H group within the cyclic urea (B33335) structure and a hydroxyl group, makes it a candidate for polymerization reactions.
As a monomer, 1-(2-hydroxypropyl)-2-imidazolidinone could be incorporated into polymer chains via several routes. The hydroxyl group allows for its use in the synthesis of polyesters, polyethers, and polyurethanes. For instance, it could react with diacids or diisocyanates to form polymers with the imidazolidinone moiety as a pendant group. These pendant groups would be expected to enhance the properties of the resulting polymer, such as:
Improved Thermal Stability: The rigid, cyclic structure of the imidazolidinone ring can increase the glass transition temperature (Tg) of the polymer.
Enhanced Adhesion: The polar nature of the urea and hydroxyl groups can promote adhesion to various substrates.
Increased Hydrophilicity: The presence of these polar groups would also increase the polymer's affinity for water, making it suitable for applications in hydrogels or water-soluble materials.
Polymers derived from the similarly structured monomer N-(2-hydroxypropyl)methacrylamide (HPMA) have been extensively studied for biomedical applications due to their biocompatibility and water solubility. nih.govresearchgate.net While chemically distinct, the development of HPMA-based polymers illustrates the principle of using a hydroxypropyl-containing monomer to create advanced, functional polymers. nih.govresearchgate.net
Table 1: Potential Polymerization Reactions Involving 1-(2-hydroxypropyl)-2-imidazolidinone
| Polymer Type | Co-Monomer | Resulting Linkage | Potential Property Enhancement |
| Polyurethane | Diisocyanate | Urethane | Increased rigidity, thermal stability |
| Polyester | Diacid / Diacyl Chloride | Ester | Enhanced polarity and adhesion |
| Polyether | Dihalide / Epoxide | Ether | Increased hydrophilicity |
The dual functionality of 1-(2-hydroxypropyl)-2-imidazolidinone also positions it as a potential crosslinking agent. hengdasilane.com The parent compound, 2-imidazolidinone (also known as ethylene (B1197577) urea), and its derivatives are known to react with formaldehyde (B43269) to create dimethylol ethylene urea, a common crosslinking agent for cellulose (B213188) fibers in textiles to impart wrinkle resistance. wikipedia.org
Similarly, the hydroxyl group and the N-H group of the imidazolidinone ring can react with functional groups in other polymer chains, such as isocyanates, epoxides, or carboxylic acids, to form a three-dimensional polymer network. mdpi.comnih.gov This crosslinking process enhances the mechanical strength, chemical resistance, and thermal stability of the material. A patent for polyfunctional crosslinking acylimidazolidinone derivatives highlights the utility of the imidazolidinone structure in creating curable compositions for coatings. google.com Another related compound, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, is noted as an excellent cross-linking agent for polyurethane coatings and foams, where its hydroxyl groups provide multiple reaction sites. mallakchemicals.com
Role in the Synthesis of Functionalized Organic Materials
Beyond polymerization, the unique structure of 1-(2-hydroxypropyl)-2-imidazolidinone makes it a valuable intermediate in the synthesis of specialized organic molecules.
Imidazolidinone scaffolds are central to a class of highly effective organocatalysts used in asymmetric synthesis. unimi.it These catalysts are often used to produce chiral molecules, which are crucial in the pharmaceutical industry. The synthesis of chiral imidazolidin-2-ones from starting materials like trans-(R,R)-diaminocyclohexane is a key step in developing these catalysts. mdpi.com
While direct use of 1-(2-hydroxypropyl)-2-imidazolidinone for chiral microporous materials is not documented, its structure is analogous to precursors used in such syntheses. It could potentially be used as a building block, where the imidazolidinone core provides a rigid framework and the hydroxypropyl group offers a site for further functionalization or for directing the supramolecular assembly of the porous material. The synthesis of chiral oxazolidin-2-ones from 1,2-amino alcohols and carbon dioxide further underscores the role of such heterocyclic structures in creating chiral compounds. researchgate.net
The properties that make 1-(2-hydroxypropyl)-2-imidazolidinone suitable as a monomer or crosslinker also make it a useful intermediate for creating additives for coatings. irochemical.comevonik.com Its parent compound, ethylene urea, is used as a formaldehyde scavenger in amino-resin-based coatings to reduce emissions. irocoatingadditive.comulprospector.com
By reacting the hydroxyl group of 1-(2-hydroxypropyl)-2-imidazolidinone with other molecules, a variety of functional additives could be synthesized. For example, esterification with an acrylic acid would produce a reactive monomer for UV-curable coatings. Reaction with long-chain fatty acids could create a surfactant or a dispersing agent. The imidazolidinone ring would contribute to the thermal stability and polarity of the final additive.
Catalytic Roles and Medium Engineering
The principles of green chemistry encourage the use of safer solvents and the development of catalytic processes to improve reaction efficiency and reduce waste. rsc.orgmdpi.comgroupeberkem.comunirioja.es Imidazolidinone derivatives have emerged as important molecules in this context.
The compound 1,3-Dimethyl-2-imidazolidinone (DMI) is used as a high-boiling, polar aprotic solvent, sometimes as a safer replacement for carcinogenic solvents. The structural similarity suggests that 1-(2-hydroxypropyl)-2-imidazolidinone could also function as a polar, high-boiling reaction medium or solvent, with its hydroxyl group potentially participating in or directing certain reactions.
In the field of catalysis, imidazolidinone-based structures are well-known for their role in organocatalysis, where they can activate substrates for enantioselective transformations. mdpi.comuclm.es For example, chiral imidazolidinones have been used to catalyze Diels-Alder reactions and aldehyde alkylations. unimi.it The specific compound 1-(2-hydroxypropyl)-2-imidazolidinone could serve as a precursor for such catalysts. The hydroxyl group provides a convenient handle for attaching the catalyst to a solid support, enabling its recovery and reuse—a key principle of green chemistry. nih.gov
Exploration as a Component in Sustainable Solvent Systems
Similarly, there is no available research data detailing the exploration of 2-Imidazolidinone, 1-(2-hydroxypropyl)- as a component in sustainable solvent systems. Information regarding its properties as a green solvent, such as its biodegradability, toxicity profile, and performance in various chemical processes, is not present in the accessible scientific literature. Consequently, no data tables or detailed research findings on this specific application can be provided.
Q & A
Q. What are the established synthetic routes for 1-(2-hydroxypropyl)-2-imidazolidinone, and how can reaction conditions be optimized for high purity?
The compound is typically synthesized via alkylation or substitution reactions. For example, alkylation of 2-imidazolidinone with 2-chloro-1-propanol under basic conditions (e.g., KOH/EtOH) can yield the target compound. Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios to minimize byproducts like unreacted starting materials or over-alkylated derivatives . Purity is confirmed via HPLC or GC-MS, with post-synthetic purification using column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 1-(2-hydroxypropyl)-2-imidazolidinone?
- NMR : H and C NMR are critical for confirming the imidazolidinone ring and hydroxypropyl substituent. Key signals include the imidazolidinone NH (~8.5 ppm) and hydroxypropyl CH/CH groups (~1.2–3.7 ppm) .
- GC-MS/EI : Fragmentation patterns (e.g., m/z 130 for the imidazolidinone ring) and retention times help identify the compound and detect impurities .
- FT-IR : Stretching vibrations for carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3300 cm) groups are diagnostic .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
Stability studies show that 1-(2-hydroxypropyl)-2-imidazolidinone degrades under acidic (pH < 3) or alkaline (pH > 9) conditions, forming hydrolysis products like imidazolidinone and propylene glycol. Thermal stability is moderate (decomposition above 150°C), requiring storage at 4°C in inert atmospheres to prevent oxidation .
Q. What are the key safety considerations for handling this compound in laboratory settings?
The compound exhibits moderate toxicity (LD > 500 mg/kg in rodents) and may cause skin/eye irritation. Proper PPE (gloves, goggles) and ventilation are mandatory. Spills should be neutralized with absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. What are the primary degradation pathways of 1-(2-hydroxypropyl)-2-imidazolidinone in environmental or biological systems?
In aqueous environments, hydrolysis dominates, yielding 2-imidazolidinone and 1,2-propanediol. Microbial degradation in soil produces metabolites like 1-(2-hydroxypropyl)urea, identified via LC-HRMS and isotopic labeling . Photolysis under UV light generates carbonyl-containing fragments, detectable via TOF-MS .
Q. How can researchers resolve contradictions in reported metabolite profiles across studies?
Discrepancies in metabolite identification (e.g., hydroxylated vs. dealkylated derivatives) often arise from analytical method sensitivity. For example, Liu et al. (2021) identified only one major metabolite using LC-MS/MS, while Wamhoff & Schneider (2023) reported multiple minor products via high-resolution Orbitrap MS . Standardizing extraction protocols (e.g., solid-phase extraction) and using isotopically labeled internal controls can improve reproducibility.
Q. What strategies are recommended for developing selective analytical methods to quantify this compound in complex matrices (e.g., biological fluids)?
- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or SPE using C18 cartridges effectively isolates the compound from proteins/lipids .
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) achieves baseline separation from interferents.
- Detection : ESI-MS/MS in positive ion mode (Q1/Q3 transitions: m/z 159 → 115 for quantification; m/z 159 → 87 for confirmation) enhances specificity .
Q. How do structural modifications (e.g., substituent position) impact the compound’s biological or chemical activity?
Comparative studies of derivatives (e.g., 1-(4-chlorophenyl)-2-imidazolidinone vs. 1-(2-hydroxyethyl)-2-imidazolidinone) reveal that electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity, while hydrophilic substituents (e.g., -OH) improve solubility but reduce membrane permeability . QSAR models using Hammett constants () and logP values predict these trends .
Q. What experimental approaches are used to study the compound’s sorption-desorption behavior in environmental matrices?
Batch equilibration studies with soil/water systems (e.g., Freundlich isotherms) quantify sorption coefficients (). For instance, imidazolidinone derivatives exhibit low values (0.5–1.2 L/kg) in loamy soils, indicating high mobility and leaching potential. Advanced techniques like C-labeled tracing validate these findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
